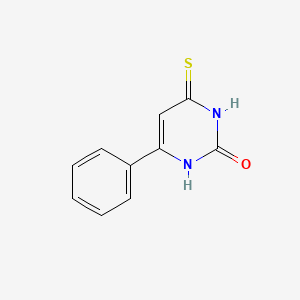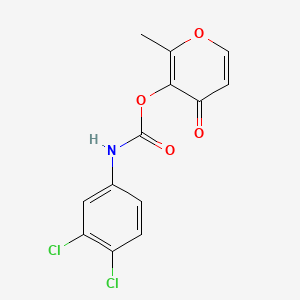
(2-methyl-4-oxopyran-3-yl) N-(3,4-dichlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-oxo-4H-pyran-3-yl (3,4-dichlorophenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyran ring fused with a carbamate group and substituted with a 3,4-dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-4H-pyran-3-yl (3,4-dichlorophenyl)carbamate typically involves the reaction of 2-methyl-4-oxo-4H-pyran-3-yl chloride with 3,4-dichlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere, and at a controlled temperature. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the compound.
化学反応の分析
Types of Reactions
2-methyl-4-oxo-4H-pyran-3-yl (3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or thiocarbamates.
科学的研究の応用
2-methyl-4-oxo-4H-pyran-3-yl (3,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-methyl-4-oxo-4H-pyran-3-yl (3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 2-methyl-4-oxo-4H-pyran-3-yl phenylcarbamate
- 2-methyl-4-oxo-4H-pyran-3-yl 2-methylpropanoate
- 2-methyl-4-oxo-4H-pyran-3-yl acetate
Uniqueness
2-methyl-4-oxo-4H-pyran-3-yl (3,4-dichlorophenyl)carbamate is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds without the dichlorophenyl group.
特性
分子式 |
C13H9Cl2NO4 |
|---|---|
分子量 |
314.12 g/mol |
IUPAC名 |
(2-methyl-4-oxopyran-3-yl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C13H9Cl2NO4/c1-7-12(11(17)4-5-19-7)20-13(18)16-8-2-3-9(14)10(15)6-8/h2-6H,1H3,(H,16,18) |
InChIキー |
FQVUFLCKHQXQCC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C=CO1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


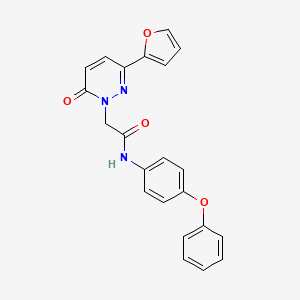
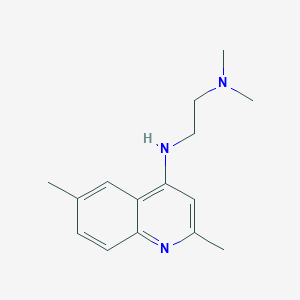
![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)
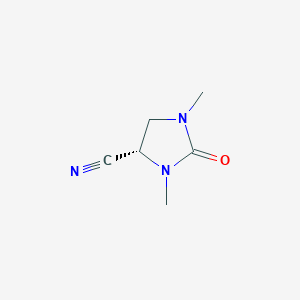
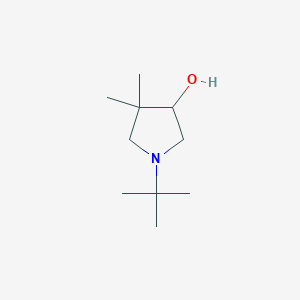
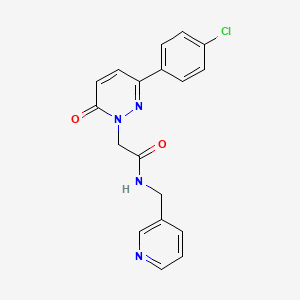
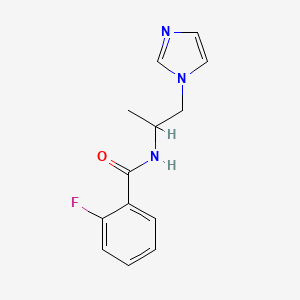
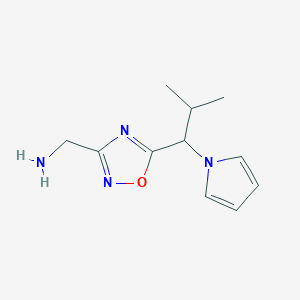

![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14885953.png)
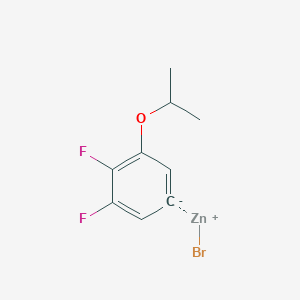
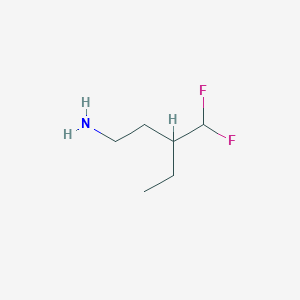
![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)
